REACTION_CXSMILES
|
[N+]([C:4]1[CH:20]=[CH:19][C:7]([CH:8]=[C:9]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[NH:11][C:10]2=[O:18])=[CH:6][CH:5]=1)([O-])=O.FC1C=CC(C=C2C3C(=CC=CC=3)N[C:28]2=[O:36])=CC=1.FC(F)(F)C1C=CC(C=C2C3C(=CC=CC=3)N[C:47]2=[O:55])=CC=1.S1C=CC=C1C=C1C2C(=CC=CC=2)NC1=O>>[CH3:47][O:55][C:19]1[CH:20]=[CH:4][C:5]([O:36][CH3:28])=[CH:6][C:7]=1[CH:8]=[C:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[NH:11][C:10]1=[O:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C2C(NC3=CC=CC=C23)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C2C(NC3=CC=CC=C23)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C2C(NC3=CC=CC=C23)=O)C=C1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C=C1C(NC2=CC=CC=C12)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=C2C(NC3=CC=CC=C23)=O)C=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |